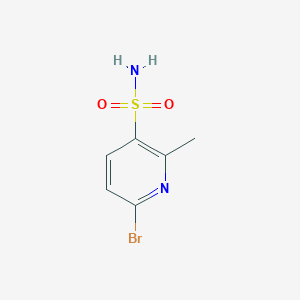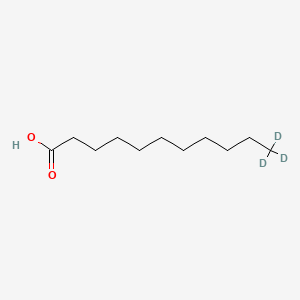
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N It is a derivative of cyclopentanamine, where the amine group is substituted with a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The 2,2-difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted cyclopentanamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoroethyl)cyclopentanamine hydrochloride
- N-(2,2,2-trifluoroethyl)cyclopentanamine hydrochloride
- N-(2-chloroethyl)cyclopentanamine hydrochloride
Uniqueness
N-(2,2-difluoroethyl)cyclopentanamine hydrochloride is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H14ClF2N |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-10-6-3-1-2-4-6;/h6-7,10H,1-5H2;1H |
InChI Key |
AFJGUEQWGFVEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)


![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)


![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)

![N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)




